1-Benzyl-3-[(6-cyclopropylpyrimidin-4-yl)methyl]urea
Description
Properties
IUPAC Name |
1-benzyl-3-[(6-cyclopropylpyrimidin-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c21-16(17-9-12-4-2-1-3-5-12)18-10-14-8-15(13-6-7-13)20-11-19-14/h1-5,8,11,13H,6-7,9-10H2,(H2,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMAZXSHBPMEKSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=NC(=C2)CNC(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Benzyl-3-[(6-cyclopropylpyrimidin-4-yl)methyl]urea typically involves multiple steps, starting with the preparation of the cyclopropylpyrimidine intermediate. This intermediate is then reacted with benzyl isocyanate to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Benzyl-3-[(6-cyclopropylpyrimidin-4-yl)methyl]urea undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrimidine rings, leading to the formation of substituted derivatives.
Common reagents used in these reactions include organic solvents, acids, bases, and metal catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
1-Benzyl-3-[(6-cyclopropylpyrimidin-4-yl)methyl]urea has a wide range of applications across various scientific fields:
Medicinal Chemistry
The compound has been investigated for its potential as an inhibitor of fatty acid amide hydrolase (FAAH) , an enzyme that plays a crucial role in the metabolism of endocannabinoids. Inhibition of FAAH can lead to increased levels of endogenous cannabinoids, which may provide therapeutic effects in pain management and other disorders.
Additionally, derivatives of pyrimidine compounds have shown promising pharmacological effects, including:
- Anti-inflammatory Properties
- Analgesic Effects
- Neuroprotective Activities
These characteristics suggest that this compound may exhibit similar beneficial effects.
Biological Research
Research into the biological activities of this compound indicates potential applications in:
- Antimicrobial Studies : Investigating its efficacy against various pathogens.
- Cancer Research : Exploring its ability to inhibit tumor growth or induce apoptosis in cancer cells.
Industrial Applications
In industrial settings, this compound can serve as:
- A building block for synthesizing more complex molecules.
- A precursor for developing new materials with specific properties.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of the biological activities of this compound. For instance:
- In vitro Studies : Demonstrated significant inhibition of FAAH activity, suggesting its potential role in pain management therapies.
- Antimicrobial Testing : Showed promising results against specific bacterial strains, indicating its utility as an antimicrobial agent.
These findings highlight the compound's versatility and potential for further development in therapeutic applications.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-[(6-cyclopropylpyrimidin-4-yl)methyl]urea involves its interaction with specific molecular targets and pathways. The benzyl and pyrimidine moieties allow it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
1-Benzyl-3-[(6-cyclopropylpyrimidin-4-yl)methyl]urea can be compared to other similar compounds, such as:
1-Benzyl-3-[(6-methylpyrimidin-4-yl)methyl]urea: This compound has a methyl group instead of a cyclopropyl group, which may affect its reactivity and biological activity.
1-Benzyl-3-[(6-phenylpyrimidin-4-yl)methyl]urea: The presence of a phenyl group can lead to different chemical and biological properties compared to the cyclopropyl-substituted analog.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics.
Biological Activity
1-Benzyl-3-[(6-cyclopropylpyrimidin-4-yl)methyl]urea is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
The chemical structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O |
| Molecular Weight | 314.36 g/mol |
| CAS Number | 2320220-41-3 |
This compound exhibits its biological activity primarily through the inhibition of specific kinases involved in DNA damage response pathways. It has been reported to inhibit key proteins such as ATR (Ataxia Telangiectasia and Rad3-related protein) and DNA-PK (DNA-dependent protein kinase), which play crucial roles in cellular responses to DNA damage and repair mechanisms .
Anticancer Properties
The compound has shown promising anticancer activity in various studies. In vitro assays demonstrated that it can effectively inhibit the proliferation of cancer cell lines, particularly those with mutations in DNA repair pathways. For instance, it exhibited synergistic effects when combined with temozolomide (TMZ) in glioblastoma models, enhancing the cytotoxic effects against tumor cells .
Inhibition of DNA Repair Mechanisms
Research indicates that this compound can disrupt the normal functioning of the DNA repair machinery. By inhibiting ATR and DNA-PK, it prevents the phosphorylation of key substrates involved in DNA repair, leading to increased sensitivity of cancer cells to radiation and chemotherapeutic agents .
Study 1: Efficacy Against Glioblastoma
A study conducted on glioblastoma cell lines revealed that treatment with this compound significantly reduced cell viability. The IC50 values ranged from 5 to 15 µM, indicating a potent effect compared to untreated controls. Additionally, combination therapy with TMZ further reduced cell viability, suggesting a potential for clinical application in resistant tumor types .
Study 2: Mechanistic Insights
In another investigation, this compound was shown to induce apoptosis in cancer cells through the activation of pro-apoptotic pathways while inhibiting anti-apoptotic signals. This dual action contributes to its effectiveness as an anticancer agent .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 1-Benzyl-3-[(6-cyclopropylpyrimidin-4-yl)methyl]urea, and how can reaction conditions be optimized?
- Methodological Answer : A stepwise approach involves:
- Step 1 : Alkylation of the pyrimidine core using sodium ethoxide (NaOEt) to introduce the cyclopropyl group, followed by coupling with benzylamine derivatives.
- Step 2 : Urea bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the benzylamine and pyrimidine intermediates.
- Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to improve yield (>70%) and purity (>95%) .
Q. How can researchers confirm structural identity and purity post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Assign peaks for benzyl (δ 4.5–5.0 ppm, CH₂), urea NH (δ 6.5–7.5 ppm), and pyrimidine protons (δ 8.0–8.5 ppm).
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) to verify purity (>98%).
- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ matching the theoretical mass (e.g., calculated for C₁₈H₂₀N₄O: 308.16 g/mol) .
Q. What key physicochemical properties influence experimental design in biological assays?
- Methodological Answer :
- LogP : Predicted ~3.2 (via computational tools like ACD/Labs), indicating moderate lipophilicity. Use DMSO for stock solutions (<10 mM) to avoid precipitation.
- Aqueous Solubility : Likely <1 mg/mL (analogous to similar ureas). For in vitro assays, optimize with co-solvents (e.g., 0.1% Tween-80) .
- Stability : Assess under assay conditions (pH 7.4, 37°C) via LC-MS over 24 hours to detect degradation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the pharmacophore of this compound?
- Methodological Answer :
- Analog Synthesis : Replace the cyclopropyl group with other substituents (e.g., methyl, phenyl) and evaluate changes in bioactivity.
- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with target proteins (e.g., kinase domains). Prioritize analogs with improved binding affinity (ΔG < −8 kcal/mol) .
- Biological Assays : Test analogs in enzyme inhibition assays (IC₅₀ determination) and compare with parent compound .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer :
- Assay Standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and control compounds (e.g., staurosporine for kinase inhibition).
- Orthogonal Validation : Confirm results with complementary techniques (e.g., SPR for binding affinity, Western blot for target modulation).
- Data Normalization : Express activity as % inhibition relative to positive/negative controls to minimize inter-lab variability .
Q. What strategies address formulation challenges for in vivo studies (e.g., poor aqueous solubility)?
- Methodological Answer :
- Co-Solvent Systems : Use PEG-400/ethanol (70:30 v/v) to enhance solubility while minimizing toxicity.
- Nanoparticle Encapsulation : Prepare PLGA nanoparticles (sonication method, particle size <200 nm) to improve bioavailability.
- Pharmacokinetic Profiling : Measure plasma concentration via LC-MS/MS after intravenous/oral administration to assess formulation efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
